molecular formula C10H7ClN2O2 B1400553 5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile CAS No. 1192348-50-7

5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile

Cat. No.: B1400553
CAS No.: 1192348-50-7
M. Wt: 222.63 g/mol
InChI Key: NSLXUHREINCKHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile is a useful research compound. Its molecular formula is C10H7ClN2O2 and its molecular weight is 222.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Synthesis

Electrochemical oxidation has been utilized to synthesize chiral 5-substituted 2-oxazolidinones, which serve as key intermediates for enantiomerically pure trans-4,5-difunctionalized-2-oxazolidinones. These intermediates have significant pharmacological effects and are precursors for β-amino alcohols and protease inhibitors (Danielmeier, Schierle, & Steckhan, 1996).

Inhibition of Biofilm Formation

5-Benzylidene-4-oxazolidinones have shown potent inhibition of biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA). This class of molecules inhibits biofilm formation and disperses pre-formed biofilms, indicating their potential as chemical probes for studying bacterial biofilms (Edwards, Shymanska, & Pierce, 2017).

Antimicrobial Activity

Synthesis and antimicrobial activity studies have been conducted on derivatives starting from 5-chloro-2-hydroxy-benzonitrile. These studies focus on developing compounds with significant antibacterial and antifungal activity, showcasing the potential of 5-Chloro-2-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile derivatives in antimicrobial research (Kumar, Basavaraja, Harihara Mathada, & Mylarappa, 2022).

Chemical Synthesis and Biological Evaluation

Various research efforts have been dedicated to synthesizing novel oxazolidinone derivatives with potential antimicrobial agents. These studies involve synthesizing oxazolidinone compounds and evaluating their antimicrobial properties against different bacterial strains, highlighting their relevance in the development of new antibacterial drugs (Devi, Asmat, Jain, Sharma, & Dwivedi, 2013).

Synthetic Methodologies

The synthetic versatility of oxazolidinones has been explored through various methodologies, including one-pot synthesis techniques. These approaches aim to create efficient routes for synthesizing oxazolidinone derivatives, potentially expanding their applications in pharmaceuticals and materials science (Demir, Sarı, Çetinkaya, Atmaca, Sag Erdem, & Çelik, 2020).

Properties

IUPAC Name

5-chloro-2-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-8-1-2-9(7(5-8)6-12)13-3-4-15-10(13)14/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLXUHREINCKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=C(C=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(Step 1) To a solution (of 2-oxazolidone (1.23 g) in N,N-dimethylformamide (20 ml) was added sodium hydride (0.62 g) under ice-cooling, and the mixture was stirred for 5 min. 5-Chloro-2-fluorobenzonitrile (2.0 g) was added, and the mixture was stirred at room temperature for 2 hr. Saturated brine was added to the reaction solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over magnesium sulfate, and filtered. The solvent was evaporated under reduced pressure. The residue was crystallized from ethyl acetate-hexane to give 5-chloro-2-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile (1.8 g) as a white solid.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.